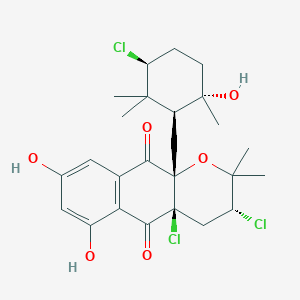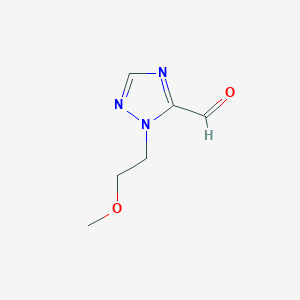
2-(1,3-Benzothiazol-2-YL)-3-methylbutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Benzothiazol-2-YL)-3-methylbutanenitrile, also known as BMT-047, is a chemical compound that has gained attention in the scientific community due to its potential use in various applications, including medicinal chemistry and material science.
Mechanism Of Action
The mechanism of action of 2-(1,3-Benzothiazol-2-YL)-3-methylbutanenitrile varies depending on its application. As a fluorescent probe, 2-(1,3-Benzothiazol-2-YL)-3-methylbutanenitrile binds to metal ions through coordination bonds, resulting in a change in fluorescence intensity. As a potential drug candidate, 2-(1,3-Benzothiazol-2-YL)-3-methylbutanenitrile is believed to inhibit the activity of certain enzymes involved in the progression of Alzheimer's disease and the growth of cancer cells.
Biochemical And Physiological Effects
Studies have shown that 2-(1,3-Benzothiazol-2-YL)-3-methylbutanenitrile has low toxicity and does not cause significant adverse effects on biochemical and physiological processes. However, further research is needed to fully understand the potential effects of 2-(1,3-Benzothiazol-2-YL)-3-methylbutanenitrile on living organisms.
Advantages And Limitations For Lab Experiments
2-(1,3-Benzothiazol-2-YL)-3-methylbutanenitrile has several advantages for use in lab experiments, including its high purity, stability, and ease of synthesis. However, its limited solubility in water and potential toxicity at high concentrations may limit its use in certain experiments.
Future Directions
Future research on 2-(1,3-Benzothiazol-2-YL)-3-methylbutanenitrile could focus on its potential use as a drug candidate for the treatment of Alzheimer's disease and cancer. Additionally, further studies could investigate the potential applications of 2-(1,3-Benzothiazol-2-YL)-3-methylbutanenitrile in material science and its ability to detect other metal ions. Improvements in the synthesis method and the development of more efficient fluorescent probes could also be explored.
Synthesis Methods
The synthesis of 2-(1,3-Benzothiazol-2-YL)-3-methylbutanenitrile involves the reaction of 2-aminobenzothiazole and 3-methylbutanenitrile in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 2-(1,3-Benzothiazol-2-YL)-3-methylbutanenitrile as a white crystalline solid. This method of synthesis has been optimized to improve the yield and purity of 2-(1,3-Benzothiazol-2-YL)-3-methylbutanenitrile.
Scientific Research Applications
2-(1,3-Benzothiazol-2-YL)-3-methylbutanenitrile has been studied extensively for its potential use as a fluorescent probe for detecting metal ions such as copper and zinc. It has also been investigated for its ability to inhibit the growth of cancer cells and as a potential drug candidate for the treatment of Alzheimer's disease. Furthermore, 2-(1,3-Benzothiazol-2-YL)-3-methylbutanenitrile has been used as a precursor for the synthesis of other chemical compounds with potential applications in material science.
properties
CAS RN |
115616-07-4 |
|---|---|
Product Name |
2-(1,3-Benzothiazol-2-YL)-3-methylbutanenitrile |
Molecular Formula |
C12H12N2S |
Molecular Weight |
216.3 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-3-methylbutanenitrile |
InChI |
InChI=1S/C12H12N2S/c1-8(2)9(7-13)12-14-10-5-3-4-6-11(10)15-12/h3-6,8-9H,1-2H3 |
InChI Key |
MSRPGOMBYKHGMG-UHFFFAOYSA-N |
SMILES |
CC(C)C(C#N)C1=NC2=CC=CC=C2S1 |
Canonical SMILES |
CC(C)C(C#N)C1=NC2=CC=CC=C2S1 |
synonyms |
2-Benzothiazoleacetonitrile,alpha-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![Thiazolo[5,4-h]isoquinolin-2(1H)-one](/img/structure/B48097.png)



